molecular formula C17H12ClFN2O B2719409 2-(4-chlorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one CAS No. 899753-21-0

2-(4-chlorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one

Cat. No.: B2719409
CAS No.: 899753-21-0
M. Wt: 314.74
InChI Key: VOARHEMOHUAZSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a 4-chlorobenzyl group at position 2 and a 4-fluorophenyl substituent at position 6 of the pyridazinone core. Its synthesis typically involves alkylation reactions of pyridazinone precursors with appropriate halides under basic conditions . Key physicochemical properties include a molecular weight of 314.06 g/mol (C₁₇H₁₂ClFN₂O), a melting point range of 184–185°C, and spectral data (¹H-NMR: δ 7.72–7.65 (m, 2H, Ar), 7.31–7.08 (m, 7H, Ar), 3.98 (s, 2H, CH₂)) consistent with its substitution pattern . The compound’s electronic profile, influenced by electron-withdrawing chlorine and fluorine groups, may enhance binding affinity to biological targets such as fatty acid-binding protein 4 (FABP4) .

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-6-(4-fluorophenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN2O/c18-14-5-1-12(2-6-14)11-21-17(22)10-9-16(20-21)13-3-7-15(19)8-4-13/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOARHEMOHUAZSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or a diester.

    Substitution Reactions: The 4-chlorobenzyl and 4-fluorophenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and appropriate solvents to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as hydrazines or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or aryl halides, along with strong bases such as sodium hydride, are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or hydrazines.

Scientific Research Applications

2-(4-chlorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammation.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazinone derivatives exhibit diverse bioactivities depending on substitution patterns. Below is a systematic comparison:

Substituent Position and Electronic Effects

  • 6-(4-Chlorobenzyl)-4-phenylpyridazin-3(2H)-one (): Substituents: 4-chlorobenzyl at position 6, phenyl at position 4. Molecular Weight: 296.76 g/mol.
  • 6-(4-Methylphenyl)-2-phenylpyridazin-3(2H)-one ():

    • Substituents: Methylphenyl at position 6, phenyl at position 2.
    • Melting Point: 306°C.
    • Key Difference: Electron-donating methyl groups may decrease metabolic stability compared to the electron-withdrawing Cl/F groups in the target compound .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Substituents Bioactivity Highlight Reference
Target Compound 314.06 184–185 2-(4-Cl-benzyl), 6-(4-F-phenyl) FABP4 inhibition potential
6-(4-Cl-benzyl)-4-phenylpyridazinone 296.76 Not reported 6-(4-Cl-benzyl), 4-phenyl Anti-cytokine activity (inferred)
6-(4-F-phenyl)-2-(o-tolyl)pyridazinone 260.19 Not reported 2-(o-tolyl), 6-(CF₃) Structural analog with trifluoromethyl

Structural Flexibility and Drug-Likeness

  • 2-[(3-Oxo-6-phenylpyridazin-4-yl)methyl]benzoic acid (): Carboxylic acid group improves solubility but may limit blood-brain barrier penetration compared to the target compound’s non-ionizable substituents .

Biological Activity

2-(4-chlorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one is a synthetic compound belonging to the pyridazinone class, recognized for its diverse pharmacological properties. This compound features a pyridazine ring with specific substitutions that enhance its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula for this compound is C17H14ClFN3C_{17}H_{14}ClFN_3, with a molar mass of 313.76 g/mol. The unique arrangement of the 4-chlorobenzyl and 4-fluorophenyl groups contributes to its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Its effectiveness in inhibiting bacterial growth positions it as a potential candidate for developing new antibacterial agents. In vitro studies have shown that it can effectively target both Gram-positive and Gram-negative bacteria, although specific Minimum Inhibitory Concentration (MIC) values need to be established through further testing.

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties, likely through the inhibition of cyclooxygenase (COX) enzymes. By reducing the production of pro-inflammatory mediators, this compound may serve as a therapeutic option for inflammatory diseases. The exact mechanism involves binding to COX enzymes, which are crucial in the inflammatory response.

Other Pharmacological Activities

In addition to its antimicrobial and anti-inflammatory properties, this compound has been investigated for potential applications in treating other conditions, including cancer. Preliminary studies suggest that its unique structure may allow it to interact with various molecular targets involved in tumor growth and progression.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other pyridazinone derivatives to highlight its unique features:

Compound NameUnique Features
2-(3,4-Difluorophenyl)-4-(3-hydroxy-3-methylbutoxy)-5-(4-methanesulfonylphenyl)-2H-pyridazin-3-oneSelective COX-2 inhibitory activity
5-Chloro-6-phenylpyridazin-3(2H)-oneExhibits antifungal activity; used in agriculture
4,5-Dichloro-2-(2-chlorobenzyl)-3(2H)-pyridazinoneKnown for anti-inflammatory properties

This table illustrates how the structural variations among pyridazinones lead to differing biological activities, emphasizing the significance of this compound within this chemical family.

Case Studies and Research Findings

Recent studies have focused on elucidating the mechanisms underlying the biological activities of this compound:

  • Mechanism of Action : Investigations into the molecular docking of this compound have revealed potential interactions with specific proteins involved in inflammatory pathways. Such studies utilize computational methods to predict binding affinities and modes of action against targets like COX enzymes and other receptors .
  • In Vivo Efficacy : Animal models have been employed to assess the therapeutic potential of this compound in conditions such as arthritis and bacterial infections. Results indicate promising efficacy, warranting further clinical exploration .

Q & A

Basic: What are the standard synthetic routes for 2-(4-chlorobenzyl)-6-(4-fluorophenyl)pyridazin-3(2H)-one, and how are yields optimized?

Answer:
The synthesis typically involves multi-step reactions, including cyclization and functionalization. A common approach is the condensation of hydrazine derivatives with ketones or esters. For example, 4-(4-chlorobenzyl)-6-(4-methoxy-3-methylphenyl)pyridazin-3(2H)-one is synthesized via refluxing hydrazine precursors with aldehydes in ethanol, followed by acidification and recrystallization (yield: 87%) . Optimizing reaction conditions (e.g., solvent choice, temperature, catalyst use) is critical. Ethanol or dimethylformamide (DMF) as solvents, sodium ethoxide as a base, and controlled pH (6–8) improve yields. Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Basic: How is the compound characterized structurally, and what analytical techniques are prioritized?

Answer:
Characterization relies on spectroscopic and analytical methods:

  • NMR : 1H^1H- and 13C^{13}C-NMR identify substituents (e.g., aromatic protons at δ 7.65–7.08 ppm for fluorophenyl groups; CH2_2 signals at δ 3.97–4.10 ppm) .
  • IR : C=O stretching at ~1659 cm1^{-1} confirms the pyridazinone core .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 314.06 for C17_{17}H12_{12}ClFN2_2O) validate molecular weight .
  • Elemental analysis : Matches calculated C, H, N percentages (e.g., C: 64.87%, H: 3.84% ).

Basic: What in vitro assays are used to evaluate its biological activity?

Answer:
Pyridazinones are screened using:

  • Enzyme inhibition assays : COX-1/COX-2 inhibition (via ELISA or fluorometric kits) to assess anti-inflammatory potential .
  • Antimicrobial testing : Minimum inhibitory concentration (MIC) against bacterial/fungal strains (e.g., S. aureus, C. albicans) .
  • Cytotoxicity assays : MTT or SRB assays on cancer cell lines (e.g., HepG2, MCF-7) .

Advanced: How do structural modifications (e.g., substituent position) impact its pharmacological profile?

Answer:
Comparative studies highlight substituent effects:

  • Chlorobenzyl position : 4-chlorobenzyl (vs. 2- or 3-) enhances COX-2 selectivity (IC50_{50} < 1 μM) due to steric and electronic compatibility with the enzyme’s hydrophobic pocket .
  • Fluorophenyl vs. methoxyphenyl : Fluorine’s electronegativity improves membrane permeability and metabolic stability, while methoxy groups increase steric hindrance, reducing binding affinity .
  • Data contradiction : Some studies report conflicting SAR trends for antimicrobial activity, necessitating molecular docking to resolve target-specific interactions .

Advanced: What computational methods validate its mechanism of action?

Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., COX-2 PDB: 5KIR). Key residues (e.g., Tyr385, Val523) form hydrogen bonds with the pyridazinone core .
  • MD simulations : GROMACS evaluates binding stability (RMSD < 2 Å over 100 ns) .
  • QSAR : Predictive models correlate logP values (<3.5) with enhanced bioavailability .

Advanced: How are synthetic byproducts or impurities identified and mitigated?

Answer:

  • HPLC-MS : Detects impurities (e.g., unreacted aldehydes or hydrazines) with retention time shifts .
  • Recrystallization : Ethanol/water mixtures (9:1) remove polar byproducts .
  • Reaction monitoring : In-situ FTIR tracks intermediate formation (e.g., hydrazone intermediates at 1600 cm1^{-1}) to optimize stepwise synthesis .

Advanced: How does the compound’s solubility and stability affect formulation in preclinical studies?

Answer:

  • Solubility : Low aqueous solubility (logP ~3.2) necessitates co-solvents (e.g., PEG-400) or nanoformulations (liposomes) .
  • Stability : Degradation under UV light (t1/2_{1/2} < 24 hrs) requires amber glass storage and antioxidant additives (e.g., BHT) .

Comparative Structural Analysis of Pyridazinone Derivatives

CompoundKey SubstituentsBiological Activity (IC50_{50})Reference
Target compound4-Cl-benzyl, 4-F-phenylCOX-2: 0.8 μM
4-(3-Cl-benzyl)-6-(4-F-Ph)3-Cl-benzyl, 4-F-phenylCOX-2: 1.2 μM
4-(4-Cl-benzyl)-6-MeO-Ph4-Cl-benzyl, 4-MeO-phenylAntifungal: MIC 16 μg/mL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.